

Application Notes and Protocols for the Spectroscopic Analysis of Dapagliflozin Propanediol Anhydrous

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Compound of Interest

Compound Name: *Dapagliflozin propanediol anhydrous*

Cat. No.: *B3060979*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of **dapagliflozin propanediol anhydrous**, a critical process in drug development and quality control. The following protocols and data are designed to assist in the structural elucidation, quantification, and purity assessment of this active pharmaceutical ingredient (API).

Introduction

Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2][3] It is often formulated as a propanediol monohydrate solvate. However, the anhydrous form is also a subject of study due to the potential for phase transitions of the hydrated form under certain conditions.[4][5] Spectroscopic techniques are essential for characterizing the anhydrous form and distinguishing it from its hydrated counterpart.[4]

Spectroscopic Characterization Techniques

A multi-technique spectroscopic approach is crucial for the unambiguous characterization of **dapagliflozin propanediol anhydrous**. These methods provide a detailed fingerprint of the molecule, confirming its identity and purity.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of **dapagliflozin propanediol anhydrous**. Both ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework of the molecule.^[4] The key distinguishing feature for the anhydrous form would be the absence of a water signal, which might be observable in certain solvents for the monohydrate form.^[4] The integration of signals corresponding to dapagliflozin and (S)-propane-1,2-diol allows for the determination of their stoichiometric ratio.^[4]

Table 1: Representative ^1H NMR and ^{13}C NMR Spectral Data for Dapagliflozin Moiety

Assignment	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
Aromatic Protons	6.8 - 7.4	114 - 158
Glucopyranosyl Protons	3.2 - 4.1	61 - 82
Ethoxy Protons	1.3 (t), 3.9 (q)	14, 63
Methylene Bridge Protons	4.0 (s)	38
Propanediol Protons	1.0 (d), 3.2-3.8 (m)	18, 66, 68

Note: Specific chemical shifts may vary depending on the solvent and instrument used. The data presented is a generalized representation based on typical values for similar structures.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is highly effective for identifying the solid-state form of a pharmaceutical compound by probing its molecular vibrations.^[4]

FT-IR Spectroscopy: For **dapagliflozin propanediol anhydrous**, the FT-IR spectrum will show characteristic absorption peaks corresponding to its functional groups.^[4] A key indicator of the anhydrous form is the absence or significant alteration of the broad O-H stretching band associated with water molecules, which is prominent in the monohydrate form.^[4]

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly useful for analyzing crystalline structures.^[4] Distinguishing the anhydrous from the

monohydrate form would involve monitoring shifts in the lattice vibrations and changes in the spectral regions corresponding to the propanediol and water molecules.[4]

Table 2: Characteristic FT-IR Absorption Peaks for Dapagliflozin

Functional Group	Characteristic Absorption Peak (cm ⁻¹)
O-H (Alcohol)	3388
C-H (Aromatic)	3000-3100
C-H (Aliphatic)	2850-3000
C=C (Aromatic)	1612, 1588
C-O (Ether)	1247, 1045
C-Cl	821

Note: This data is for a general dapagliflozin compound, and specific peak positions may vary for the anhydrous propanediol form.[4][6]

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the molecular weight of dapagliflozin and for identifying and structurally elucidating impurities and degradation products.[4] For **dapagliflozin propanediol anhydrous**, the expected molecular weight would correspond to the sum of dapagliflozin and propanediol.

Table 3: Mass Spectrometry Data for Dapagliflozin

Parameter	Value
Molecular Formula	C ₂₁ H ₂₅ ClO ₆
Molecular Weight	408.87 g/mol
Monoisotopic Mass	408.1340 g/mol

Note: The mass spectrum of the dapagliflozin propanediol complex may show peaks corresponding to the individual components or the complex, depending on the ionization technique used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantification of dapagliflozin.^[7] The UV spectrum of dapagliflozin exhibits a characteristic maximum absorbance wavelength (λ_{max}) that can be used to determine its concentration by comparison to a standard calibration curve.^[4]

Table 4: UV-Vis Spectroscopic Data for Dapagliflozin Quantification

Parameter	Value
λ_{max}	223.5 nm, 224 nm, 272 nm, 284 nm ^{[1][8][9][10]} ^{[11][12]}
Linearity Range	2.61–31.23 $\mu\text{g/mL}$, 10-60 $\mu\text{g/mL}$ ^{[1][8][12]}
Solvent	Methanol, Water, 0.1 N HCl ^{[1][2][8]}

Experimental Protocols

Protocol for NMR Spectroscopic Analysis

- Sample Preparation: Dissolve an accurately weighed amount of **dapagliflozin propanediol anhydrous** in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3).
- Instrument Setup:
 - Spectrometer: 400 MHz or higher.
 - Nuclei: ^1H and ^{13}C .
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Data Acquisition:

- Acquire the ^1H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
- Acquire the ^{13}C NMR spectrum.
- Data Processing and Analysis:
 - Process the spectra using appropriate software.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of dapagliflozin to propanediol protons.
 - Assign the peaks in both spectra to the corresponding atoms in the molecule.
 - Carefully examine the spectrum for the absence of a water peak.

Protocol for FT-IR Spectroscopic Analysis

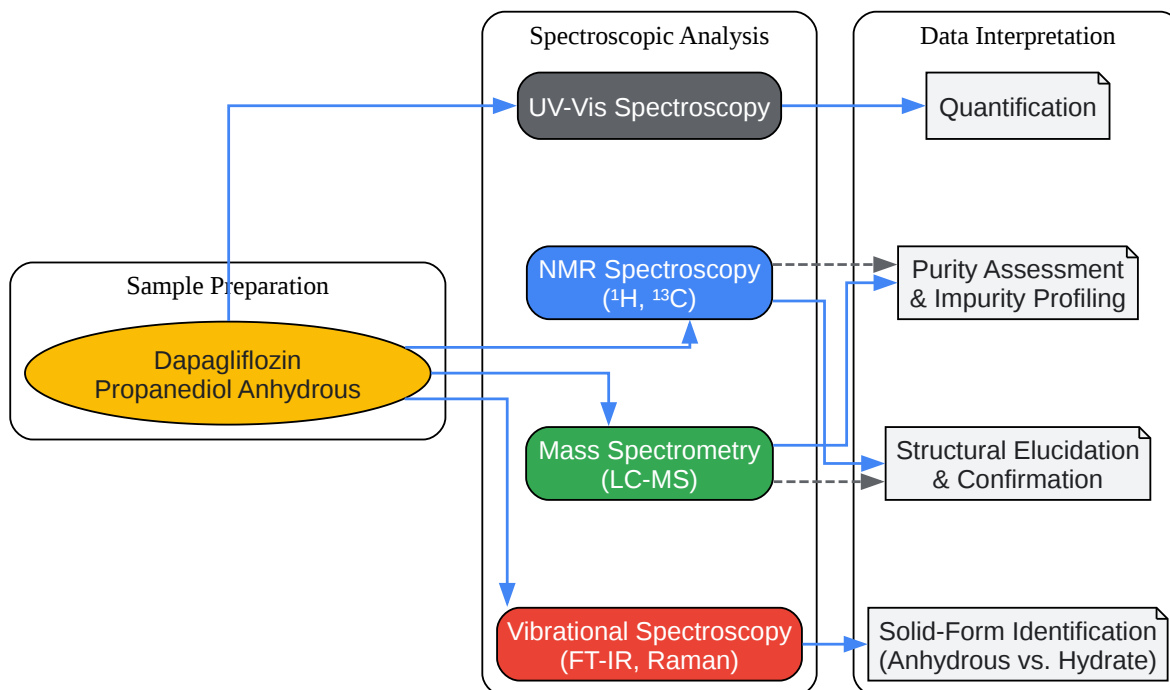
- Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
- Instrument Setup:
 - Spectrometer: FT-IR spectrometer.
 - Scan Range: $4000\text{--}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or KBr pellet.
 - Record the sample spectrum.
- Data Analysis:

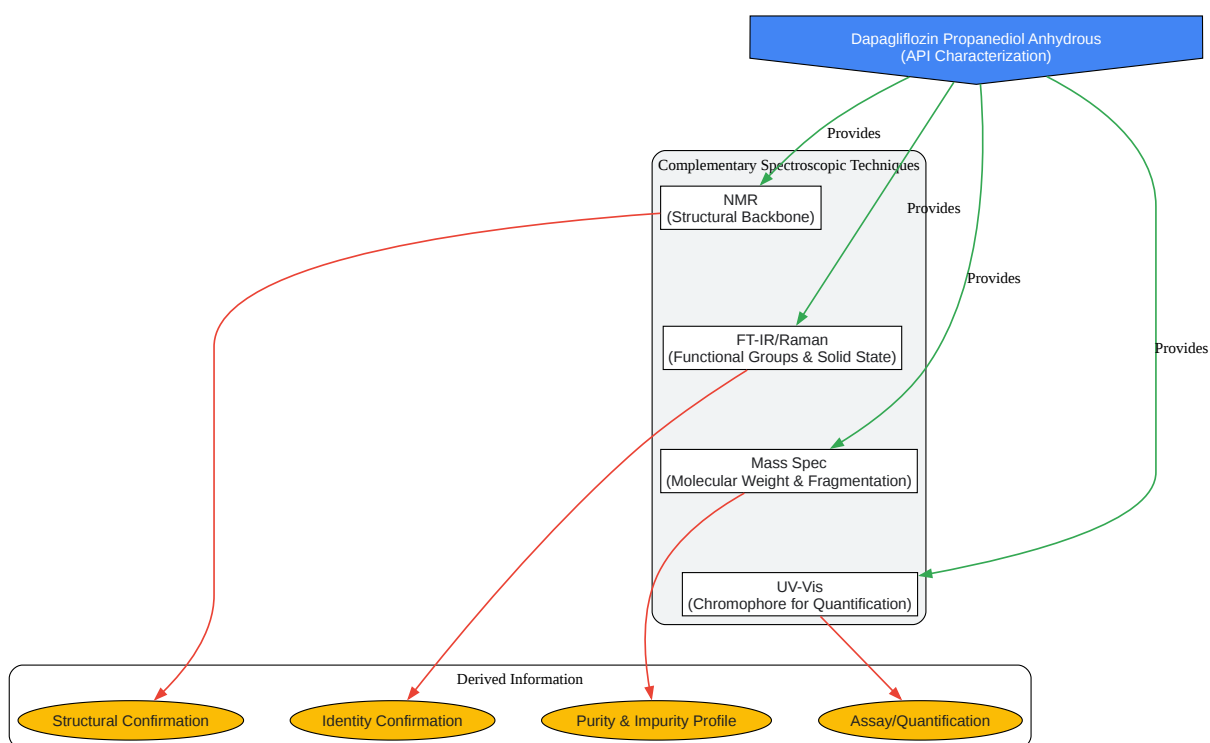
- Identify the characteristic absorption bands for the functional groups present in dapagliflozin propanediol.
- Compare the spectrum to that of the monohydrate form, specifically looking for the absence of the broad O-H stretching band from water.

Protocol for UV-Vis Spectroscopic Quantification

- Preparation of Standard Solutions: Prepare a stock solution of **dapagliflozin propanediol anhydrous** of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
- Instrument Setup:
 - Spectrophotometer: UV-Vis spectrophotometer.
 - Wavelength Scan: Scan the spectrum of a standard solution to determine the λ_{max} .
 - Measurement Wavelength: Set the instrument to the determined λ_{max} .
- Calibration Curve:
 - Measure the absorbance of each calibration standard at the λ_{max} .
 - Plot a graph of absorbance versus concentration and determine the linearity and regression equation.
- Sample Analysis:
 - Prepare a solution of the unknown sample in the same solvent.
 - Measure the absorbance of the sample solution at the λ_{max} .
 - Calculate the concentration of dapagliflozin in the sample using the regression equation from the calibration curve.

Visualizations





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